molecular formula C16H23ClO10 B3040194 2-Chloroethyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside CAS No. 16977-77-8

2-Chloroethyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside

Cat. No.: B3040194
CAS No.: 16977-77-8
M. Wt: 410.8 g/mol
InChI Key: ZCFSGFSMIWNIIA-IBEHDNSVSA-N
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Description

2-Chloroethyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside is a chemical compound derived from glucose. It is characterized by the presence of a chloroethyl group attached to the glucose molecule, which is further acetylated at the 2, 3, 4, and 6 positions. This compound is often used in synthetic organic chemistry and has applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloroethyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside typically involves the acetylation of glucose derivatives. One common method includes the reaction of glucose with acetic anhydride in the presence of a catalyst such as pyridine to form tetra-O-acetyl-beta-D-glucopyranose. This intermediate is then reacted with 2-chloroethanol under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloroethyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles such as azides or amines.

    Hydrolysis: The acetyl groups can be hydrolyzed under basic or acidic conditions to yield the corresponding deacetylated product.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide or primary amines, typically under mild heating conditions.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.

Major Products Formed

    Substitution Reactions: Products include 2-azidoethyl or 2-aminoethyl derivatives of the glucopyranoside.

    Hydrolysis: The major product is the deacetylated glucopyranoside.

Scientific Research Applications

2-Chloroethyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of glycosylation processes and carbohydrate-protein interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a building block for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloroethyl 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside
  • 2-Chloroethyl 2,3,4,6-tetra-O-acetyl-beta-D-galactopyranoside
  • 2-Azidoethyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside

Uniqueness

2-Chloroethyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside is unique due to its specific beta-D-glucopyranoside configuration, which influences its reactivity and interaction with biological molecules. This configuration can affect the compound’s ability to participate in glycosylation reactions and its overall stability .

Properties

IUPAC Name

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-chloroethoxy)oxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClO10/c1-8(18)23-7-12-13(24-9(2)19)14(25-10(3)20)15(26-11(4)21)16(27-12)22-6-5-17/h12-16H,5-7H2,1-4H3/t12-,13-,14+,15-,16-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCFSGFSMIWNIIA-IBEHDNSVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OCCCl)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OCCCl)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClO10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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